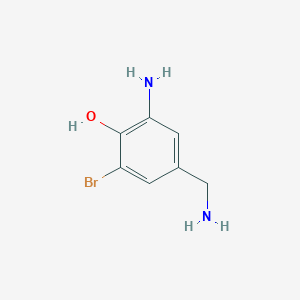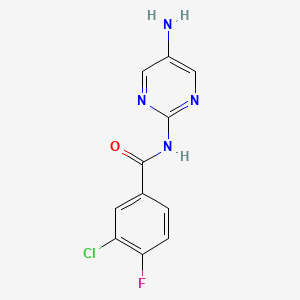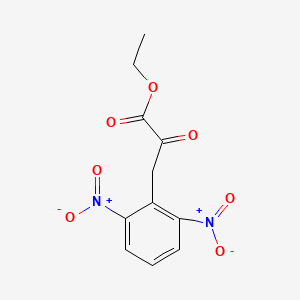
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a bromophenyl group at the 3-position, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
作用机制
The mechanism of action of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
- 3-(5-Chloro-pyrid-2-yl)-5-(3-bromophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and bromine atoms can enhance its interactions with biological targets and improve its stability and solubility.
属性
分子式 |
C13H7BrFN3O |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-3-1-2-8(6-9)13-17-12(18-19-13)11-5-4-10(15)7-16-11/h1-7H |
InChI 键 |
UPPGPRJSVUNYFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=NC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(3-Trifluromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8273940.png)

![2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid](/img/structure/B8273967.png)




